2-(3-Fluoro-4-methoxyphenoxy)ethanol
Description
2-(3-Fluoro-4-methoxyphenoxy)ethanol is a substituted phenoxyethanol derivative characterized by a fluoro group at the 3-position and a methoxy group at the 4-position of the phenyl ring, linked via an ether bond to an ethanol moiety. The fluoro and methoxy substituents likely enhance its lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for drug discovery or material science applications.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-9-3-2-7(6-8(9)10)13-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOTDYCYHSZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenoxy)ethanol typically involves the reaction of 3-fluoro-4-methoxyphenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluoro-4-methoxyphenoxy)ethanol can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-4-methoxyphenoxy)acetaldehyde or 2-(3-Fluoro-4-methoxyphenoxy)acetic acid.
Reduction: Formation of 2-(3-Fluoro-4-methoxyphenoxy)ethanol or 2-(3-Fluoro-4-methoxyphenoxy)ethyl ether.
Substitution: Formation of various substituted phenoxyethanol derivatives.
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenoxy)ethanol involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3-Fluoro-4-methoxyphenoxy)ethanol with structurally related compounds, focusing on substituents, molecular properties, and functional differences.
Table 1: Structural and Functional Comparison of Phenoxyethanol Derivatives
*Note: Molecular weight calculated based on structural analogy.
Key Comparative Insights:
Substituent Effects: Halogen vs. Trifluoroethoxy vs. Methoxy: The trifluoroethoxy group in [3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitutions compared to methoxy .
Linkage Type: Ether vs. Amine: Ether-linked derivatives (e.g., 2-(3-Fluoro-4-methoxyphenoxy)ethanol) generally exhibit lower hydrogen-bonding capacity and higher metabolic resistance than amine-linked analogs (e.g., and ), which may favor blood-brain barrier penetration in pharmaceuticals .
Steric and Solubility Considerations: Bulky groups like 1,1,3,3-tetramethylbutyl in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol significantly increase steric hindrance, reducing solubility but enhancing surfactant properties . Ethanolamine derivatives () with amino linkages may exhibit higher water solubility due to hydrogen bonding, albeit at the cost of increased metabolic susceptibility.
Toxicity and Safety: Alkoxyethanol derivatives (e.g., 2-methoxyethanol in ) are associated with developmental toxicity, but fluorination may mitigate such risks by altering metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
